molecular formula C32H35N5O11S B1366793 Protected meropenem CAS No. 96036-02-1

Protected meropenem

Número de catálogo: B1366793
Número CAS: 96036-02-1
Peso molecular: 697.7 g/mol
Clave InChI: ABVWAEXAFPNYQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Protected meropenem is a derivative of meropenem, a broad-spectrum carbapenem antibiotic. Meropenem is known for its efficacy against a wide range of gram-positive, gram-negative, and anaerobic bacteria. The protection of meropenem involves the addition of protective groups to its structure, which are later removed to yield the active antibiotic. This protection is crucial during the synthesis process to prevent degradation and ensure the stability of the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of protected meropenem typically involves several steps. The parent ring, (1R, 5R, 6S)-2-(diphenyloxyphosphoryloxy)-6-[®-1-hydroxyethyl]-1-methylcarbapenem-2-ene-3-carboxylic acid p-nitrobenzyl ester, is connected with the side chain of meropenem to obtain this compound. The protective group is then removed under catalytic hydrogenation over a palladium/activated carbon catalyst to obtain meropenem .

Industrial Production Methods

In industrial settings, the final synthetic step is characterized by a heterogeneous catalytic hydrogenation in batch mode with hydrogen and palladium on carbon. This process requires specific conditions to remove both protecting groups simultaneously. The optimization of reaction parameters such as catalyst amount, temperature, pressure, residence time, and flow rate is crucial to achieve high yield and product quality .

Análisis De Reacciones Químicas

Types of Reactions

Protected meropenem undergoes various chemical reactions, including:

    Hydrogenation: The removal of protective groups is achieved through catalytic hydrogenation.

    Substitution: The synthesis involves nucleophilic substitution reactions to introduce protective groups.

Common Reagents and Conditions

Major Products

The major product of these reactions is meropenem, obtained after the removal of protective groups. The process also yields various intermediates and by-products, which are typically removed through purification steps .

Aplicaciones Científicas De Investigación

Protected meropenem has several scientific research applications:

Mecanismo De Acción

Meropenem exerts its antibacterial effects by penetrating bacterial cells and interfering with the synthesis of vital cell wall components. It binds to penicillin-binding proteins, leading to the inhibition of cell wall synthesis and ultimately causing bacterial cell death. This mechanism is effective against a wide range of bacteria, including those resistant to other antibiotics .

Comparación Con Compuestos Similares

Similar Compounds

    Imipenem: Another carbapenem antibiotic with a similar spectrum of activity.

    Ertapenem: Known for its long half-life and once-daily dosing.

    Doripenem: Effective against a broad range of bacteria, including Pseudomonas aeruginosa.

Uniqueness

Protected meropenem is unique due to its stability and efficacy in the presence of β-lactamase enzymes. Its synthetic route and the use of protective groups make it a valuable compound in the development of new antibiotics .

Q & A

Basic Research Questions

Q. How should susceptibility testing for meropenem-resistant isolates be designed to ensure reproducibility and compliance with clinical standards?

  • Methodological Answer :

  • Use Clinical and Laboratory Standards Institute (CLSI) breakpoints to define susceptibility (≤2 mg/L), intermediate (4 mg/L), and resistance (≥8 mg/L) .
  • Include control strains (e.g., E. coli ATCC 25922) in each assay batch to validate testing conditions.
  • Employ standardized in vitro combination testing methods (e.g., checkerboard assays) to evaluate synergistic effects with other antibiotics .
  • For clinical data, perform retrospective analyses of patient records to correlate in vitro results with treatment outcomes, using chi-square tests for statistical significance .

Table 1 : CLSI Breakpoints for Meropenem

CategoryMIC (mg/L)
Susceptible≤2
Intermediate4
Resistant≥8

Q. What are the key considerations for collecting meropenem utilization data in hospital settings?

  • Methodological Answer :

  • Design a mixed-methods approach:
  • Quantitative : Retrospective review of patient files to extract dosing regimens, treatment duration, and clinical outcomes .
  • Qualitative : Administer structured questionnaires to clinicians to assess prescribing practices and adherence to guidelines .
  • Ensure data anonymization by replacing patient identifiers with unique codes, and store encrypted datasets on password-protected servers compliant with institutional security standards (e.g., UC/UCM OIT protocols) .

Q. How can researchers mitigate bias when analyzing meropenem efficacy in observational studies?

  • Methodological Answer :

  • Apply propensity score matching to control for confounding variables (e.g., comorbidities, prior antibiotic exposure).
  • Use multivariable regression models to adjust for covariates such as renal function (serum creatinine) and albumin levels, which influence meropenem pharmacokinetics .
  • Predefine inclusion/exclusion criteria in the study protocol to avoid post hoc selection bias .

Advanced Research Questions

Q. How can population pharmacokinetic (PK) modeling optimize meropenem dosing in diverse patient populations?

  • Methodological Answer :

  • Use non-linear mixed-effects modeling (NONMEM) to analyze PK parameters (e.g., clearance, volume of distribution) in subgroups (e.g., elderly, renally impaired) .
  • Incorporate covariates such as modified serum creatinine and body weight into the model to account for inter-individual variability .
  • Validate the model using bootstrap analysis (e.g., 1000 iterations) to ensure robustness .

Table 2 : Key Covariates in Meropenem PK Modeling

CovariateImpact on Clearance
Serum CreatinineInverse correlation
Body WeightPositive correlation
Serum AlbuminNo significant impact

Q. How should contradictory data on meropenem susceptibility be resolved in meta-analyses?

  • Methodological Answer :

  • Perform subgroup analyses stratified by study design (e.g., prospective vs. retrospective), geographic region, and bacterial species .
  • Assess heterogeneity using I² statistics; if I² >50%, apply random-effects models to account for variability .
  • Cross-validate findings with genomic data (e.g., presence of carbapenemase genes like KPC or NDM) to explain phenotypic resistance discrepancies .

Q. What ethical and technical safeguards are critical for meropenem trials involving human subjects?

  • Methodological Answer :

  • Informed Consent : Disclose risks of data breaches and anonymization procedures in consent forms .
  • Data Security : Encrypt electronic records, restrict access via role-based permissions, and destroy identifiers post-trial .
  • Compliance : Align with EU General Data Protection Regulation (GDPR) and U.S. Common Rule requirements for international studies .

Q. How can multi-omics approaches enhance understanding of meropenem resistance mechanisms?

  • Methodological Answer :

  • Integrate genomic (whole-genome sequencing), transcriptomic (RNA-seq), and proteomic (mass spectrometry) data to identify resistance markers (e.g., upregulated efflux pumps, β-lactamase expression) .
  • Use machine learning algorithms (e.g., random forest) to prioritize high-impact biomarkers and validate them in isogenic mutant strains .

Q. Data Management and Compliance

Q. What protocols ensure FAIR (Findable, Accessible, Interoperable, Reusable) principles for meropenem research data?

  • Methodological Answer :

  • Metadata Standards : Adopt ISO/IEC 11179 for data element definitions and use platforms like Zenodo for DOI assignment .
  • Interoperability : Format datasets using XML or JSON schemas compatible with chemical databases (e.g., PubChem) .
  • Reusability : Publish raw data in repositories like NCBI’s BioProject, with explicit licensing (e.g., CC BY 4.0) .

Propiedades

Número CAS

96036-02-1

Fórmula molecular

C32H35N5O11S

Peso molecular

697.7 g/mol

Nombre IUPAC

(4-nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-24-14-13-23(29(39)33(3)4)34(24)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3

Clave InChI

ABVWAEXAFPNYQG-UHFFFAOYSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O

SMILES isomérico

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O

SMILES canónico

CC1C2C(C(=O)N2C(=C1SC3CCC(N3C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phosphorothioic acid, O,O-dimethyl O-(3-formyl-4-nitrophenyl) ester
Phosphorothioic acid, O,O-dimethyl O-(3-formyl-4-nitrophenyl) ester
Protected meropenem
Phosphorothioic acid, O,O-dimethyl O-(3-formyl-4-nitrophenyl) ester
Protected meropenem
Phosphorothioic acid, O,O-dimethyl O-(3-formyl-4-nitrophenyl) ester
Phosphorothioic acid, O,O-dimethyl O-(3-formyl-4-nitrophenyl) ester
Protected meropenem
Phosphorothioic acid, O,O-dimethyl O-(3-formyl-4-nitrophenyl) ester
Phosphorothioic acid, O,O-dimethyl O-(3-formyl-4-nitrophenyl) ester
Protected meropenem
Phosphorothioic acid, O,O-dimethyl O-(3-formyl-4-nitrophenyl) ester
Phosphorothioic acid, O,O-dimethyl O-(3-formyl-4-nitrophenyl) ester
Protected meropenem
Phosphorothioic acid, O,O-dimethyl O-(3-formyl-4-nitrophenyl) ester
Phosphorothioic acid, O,O-dimethyl O-(3-formyl-4-nitrophenyl) ester
Protected meropenem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.